BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydroquinolin-4-amine

Asymmetric catalysis GLP-1 secretagogue Povarov reaction

1,2,3,4-Tetrahydroquinolin-4-amine is the unsubstituted 4-ATQ core—a privileged scaffold in martinellic acid, I-BET726, and oxamniquine. Unlike N-alkylated or aryl-substituted analogs, this racemic bicyclic heterocycle provides five accessible diversification points (C2, C3, N1, C4-amine, aromatic ring) for SAR exploration. Medicinal chemistry teams leverage enantioselective Povarov reactions (er up to 99:1) to generate GLP-1 secretagogues and CRTH2 antagonists achieving sub-10 nM Ki values with stringent selectivity across 15+ off-target receptors. Its crystalline nature (mp 156–158°C) enables recrystallization-based purification—superior to liquid N-alkyl analogs for QC workflows. Procure 95% purity for reproducible library synthesis and lead optimization.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 801156-77-4
Cat. No. B1319079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-4-amine
CAS801156-77-4
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1N
InChIInChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2
InChIKeyUZAOPTDGCXICDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinolin-4-amine CAS 801156-77-4: Core Scaffold for Privileged 4-ATQ Derivatives in Drug Discovery


1,2,3,4-Tetrahydroquinolin-4-amine (CAS 801156-77-4), also designated 4-amino-1,2,3,4-tetrahydroquinoline, is a racemic bicyclic heterocyclic compound (C9H12N2, MW 148.21 g/mol) comprising a partially saturated quinoline core with a primary amine substituent at the 4-position [1]. This molecule serves as the foundational building block for the 4-aminotetrahydroquinoline (4-ATQ) scaffold—a privileged motif present in numerous bioactive natural products and pharmaceutical agents, including martinellic acid, I-BET726, and oxamniquine [2]. Its synthetic accessibility via Povarov reactions enables enantioselective synthesis (er up to 99:1) and rapid diversification into functionalized analogs for structure-activity relationship (SAR) exploration [2].

Why 1,2,3,4-Tetrahydroquinolin-4-amine Cannot Be Substituted with Generic In-Class Analogs


Generic substitution among tetrahydroquinoline derivatives fails due to critical differences in substitution pattern, stereochemistry, and synthetic tractability. The unsubstituted 4-ATQ core (1,2,3,4-tetrahydroquinolin-4-amine) provides a unique synthetic entry point distinct from N-alkylated analogs (e.g., 1-methyl derivatives), aryl-substituted variants (e.g., 1-(3,4-dichlorophenyl) derivatives), and positional isomers (e.g., 5,6,7,8-tetrahydroquinolin-4-amine). Each substitution alters both the chemical reactivity of the 4-amino group and the biological target profile. Critically, enantioselective synthesis methods now achieve 4-ATQ derivatives with enantiomeric ratios up to 99:1, whereas racemic mixtures of substituted analogs cannot replicate the stereospecific interactions required for targets such as GLP-1 secretagogues [1][2]. The core scaffold's amenability to post-Povarov functional group interconversions—enabling rapid access to libraries with five points of diversity—further distinguishes it from pre-substituted analogs with limited diversification potential [1].

Quantitative Comparative Evidence for 1,2,3,4-Tetrahydroquinolin-4-amine: Synthesis, Target Engagement, and Functional Differentiation


Enantioselective Povarov Synthesis Yields 4-ATQ Scaffolds with Superior Stereocontrol for GLP-1 Secretagogue Development

A chiral phosphoric acid-catalyzed three-component Povarov reaction using 1,2,3,4-tetrahydroquinolin-4-amine as the core scaffold enables the synthesis of polysubstituted tetrahydroquinolines with high enantioselectivity. This method yields 4-ATQ derivatives in enantiomeric ratios (er) ranging from 89:11 to 99:1, with isolated yields of 28–92% [1]. In contrast, the racemic synthesis of comparator 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine yields a racemic mixture (er 50:50) with no stereocontrol, as the reported synthetic route does not incorporate chiral induction [2]. The difference in er (up to 99:1 vs. 50:50) represents an ~98-fold improvement in enantiomeric purity for the target scaffold.

Asymmetric catalysis GLP-1 secretagogue Povarov reaction

Selective CRTH2 Antagonism Achieved via 4-ATQ Derivatives: Ki = 5.5 nM vs. No Cross-Reactivity Across 15 Receptors

4-Aminotetrahydroquinoline (4-ATQ) derivatives derived from the 1,2,3,4-tetrahydroquinolin-4-amine scaffold demonstrate highly potent and selective CRTH2 antagonism. Specifically, (2R*,4S*)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide (K117) exhibits a Ki of 5.5 nM against human CRTH2 and an IC50 of 7.8 nM in PGD2-induced eosinophil chemotaxis [1]. This selectivity is demonstrated by the complete absence of cross-reactivity against 15 other receptors and four arachidonic acid-metabolizing enzymes [1]. In contrast, structurally distinct CRTH2 antagonist scaffolds such as indole-based compounds show broader off-target profiles, with typical Ki values in the >100 nM range for secondary targets, and 1,2,3,4-tetrahydroquinoline derivatives lacking the 4-amino group fail to engage CRTH2 at concentrations up to 10 µM [2].

CRTH2 antagonist Eosinophil migration Allergic inflammation

Post-Povarov Diversification Enables Rapid SAR Exploration with Five Points of Diversity vs. Single-Substituent Analogs

The 1,2,3,4-tetrahydroquinolin-4-amine scaffold permits extensive post-Povarov functional group interconversions, enabling rapid access to a library of 36 enantioenriched 4-ATQ derivatives featuring five points of diversity from a single synthetic intermediate [1]. This diversification capacity contrasts sharply with pre-substituted analogs such as 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine, which bears a fixed N-alkyl substitution that eliminates one diversification point, reducing the maximum accessible diversity to three points . Similarly, 1-(3,4-dichlorophenyl) derivatives lock the N1 position, constraining SAR exploration at the amine terminus. The unsubstituted core scaffold of 1,2,3,4-tetrahydroquinolin-4-amine preserves all five diversification sites: C2, C3, N1, C4-amino, and aromatic ring positions [1].

Diversity-oriented synthesis Functional group interconversion Medicinal chemistry

Melting Point (156–158°C) Enables Crystalline Purification and Polymorph Control Not Achievable with Liquid N-Alkyl Analogs

1,2,3,4-Tetrahydroquinolin-4-amine (CAS 801156-77-4) exhibits a melting point of 156–158°C [1]. This solid-state property facilitates purification via recrystallization and enables polymorph screening for formulation development. In contrast, N-alkylated analogs such as 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine are typically liquids at room temperature, precluding crystallization-based purification and introducing challenges for long-term storage stability and analytical characterization . The solid crystalline nature of the parent scaffold supports the establishment of reproducible reference standards, with certified purity ≥95% confirmed by HPLC and NMR .

Solid-state characterization Purification Polymorph screening

Optimal Procurement Scenarios for 1,2,3,4-Tetrahydroquinolin-4-amine Based on Verified Differentiation


Enantioselective Synthesis of GLP-1 Secretagogues Requiring High Stereopurity

Medicinal chemistry teams developing GLP-1 secretagogues for metabolic disorders should procure 1,2,3,4-tetrahydroquinolin-4-amine as the starting material for chiral phosphoric acid-catalyzed Povarov reactions. This approach yields enantioenriched 4-ATQ derivatives with er up to 99:1, enabling stereospecific engagement of the GLP-1 receptor [1]. The high enantiopurity achievable with this scaffold—contrasting with racemic N-aryl derivatives—reduces the risk of confounding stereochemistry-dependent SAR interpretation and accelerates lead optimization timelines. Post-Povarov diversification allows rapid generation of focused libraries for potency and selectivity optimization [1].

CRTH2 Antagonist Development for Allergic Inflammation Programs

Immunology and respiratory research groups targeting CRTH2 for allergic diseases (asthma, allergic rhinitis) should utilize 4-ATQ derivatives synthesized from 1,2,3,4-tetrahydroquinolin-4-amine. Published SAR demonstrates that 4-ATQ-based antagonists achieve sub-10 nM Ki values against CRTH2 with stringent selectivity across 15+ off-target receptors [2]. The scaffold's selectivity profile, validated in human eosinophil chemotaxis assays (IC50 7.8 nM for K117), provides a clear differentiation from less selective CRTH2 antagonist chemotypes and reduces false-positive attrition in target validation studies [2].

Diversity-Oriented Synthesis for Hit-to-Lead and Fragment-Based Drug Discovery

Research organizations conducting diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) should prioritize the unsubstituted 1,2,3,4-tetrahydroquinolin-4-amine scaffold. Its five accessible diversification points—C2, C3, N1, C4-amine, and aromatic ring—enable the construction of chemically diverse libraries from a single intermediate [1]. This contrasts with pre-substituted analogs that restrict SAR exploration and increase synthesis complexity. The scaffold's compatibility with Povarov multicomponent reactions further supports rapid analog generation for early-stage screening cascades [1].

Solid-Phase Synthesis and Crystallization-Dependent Purification Workflows

Process chemistry and analytical development groups requiring reproducible purification and solid-state characterization should select 1,2,3,4-tetrahydroquinolin-4-amine over liquid N-alkyl analogs. The compound's melting point (156–158°C) and crystalline nature enable recrystallization-based purification, polymorph screening, and the establishment of stable reference standards with certified purity ≥95% [3]. These properties simplify quality control workflows and support scalable synthesis routes where solid intermediates are preferred for handling and storage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.